molecular formula C5H9NO4S B7963534 2-Amino-2-(1,1-dioxidothietan-3-yl)aceticacid

2-Amino-2-(1,1-dioxidothietan-3-yl)aceticacid

Cat. No.: B7963534
M. Wt: 179.20 g/mol
InChI Key: JDLVYZJEWWBIBW-UHFFFAOYSA-N
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Description

2-Amino-2-(1,1-dioxidothietan-3-yl)acetic acid is a synthetic non-proteinogenic amino acid characterized by a thietane ring (a four-membered sulfur-containing heterocycle) with two sulfone (-SO₂) groups at the 1-position. The amino and carboxylic acid groups are attached to the same carbon, forming a central α-amino acid scaffold.

Properties

IUPAC Name

2-amino-2-(1,1-dioxothietan-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4S/c6-4(5(7)8)3-1-11(9,10)2-3/h3-4H,1-2,6H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLVYZJEWWBIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1,1-dioxidothietan-3-yl)acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thietane derivative with an amino acid precursor. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1,1-dioxidothietan-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted amino acids .

Scientific Research Applications

2-Amino-2-(1,1-dioxidothietan-3-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Amino-2-(1,1-dioxidothietan-3-yl)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but often include modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-amino-2-(1,1-dioxidothietan-3-yl)acetic acid and related compounds:

Compound Name Core Structure Key Substituents/Features Biological Activity/Applications Reference
2-Amino-2-(1,1-dioxidothietan-3-yl)acetic acid Thietane ring with sulfone groups -SO₂ groups at 1-position Potential enzyme/receptor modulation
Ibotenic acid Isoxazole ring -OH at 3-position of isoxazole GABAₐ receptor agonist; neurotoxic
2-Amino-2-(4-bromophenyl)acetic acid Phenyl ring -Br at 4-position Research reagent for CNS studies
2-Amino-2-(1,1-dioxo-1,6-thiophened-3-yl)acetic acid Thiophene ring with sulfone group -SO₂ at 1-position; 5-membered ring Structural analog for biochemical assays
[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]acetic acid Benzisothiazole ring with sulfone Fused benzene and isothiazole Enzyme inhibition (hypothetical)

Detailed Structural and Functional Analysis

Thietane vs. Isoxazole Rings

In contrast, ibotenic acid’s isoxazole ring allows for hydrogen bonding via its hydroxyl group, critical for GABAₐ receptor binding .

Sulfone vs. Halogen Substituents

Compounds like 2-amino-2-(4-bromophenyl)acetic acid () exhibit halogen-driven lipophilicity, favoring blood-brain barrier penetration. However, the sulfone groups in the target compound may prioritize interactions with polar enzyme active sites, as seen in collagenase inhibitors with dichlorobenzyl side chains ().

Ring Size and Electronic Effects

The thiophene sulfone analog () shares a sulfur-containing heterocycle but lacks the strain of the thietane ring. Docking studies on similar compounds () suggest that smaller rings (e.g., thietane) may improve binding specificity due to constrained conformations, whereas larger rings (e.g., benzisothiazole in ) offer more surface area for π-π interactions.

Research Implications and Gaps

  • Neuroactivity : Ibotenic acid’s GABAergic activity (IC₅₀ ~10 μM) suggests the target compound’s sulfone groups could modulate receptor affinity, though empirical data are needed.
  • Enzyme Inhibition : Analogous to collagenase inhibitors (IC₅₀ ~1.3–1.5 mM; ), the thietane sulfone structure may enhance competitive inhibition via steric hindrance.
  • Stereochemical Influence : highlights the role of stereochemistry in biological activity; future studies should resolve the target compound’s enantiomeric effects.

Biological Activity

2-Amino-2-(1,1-dioxidothietan-3-yl)acetic acid, a compound featuring a thietan-3-yl moiety, has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure

The chemical structure of 2-Amino-2-(1,1-dioxidothietan-3-yl)acetic acid is characterized by the presence of an amino group and a thietan ring with a dioxo substituent. The molecular formula can be represented as C5H9NO4SC_5H_9NO_4S.

Antimicrobial Properties

Research has indicated that compounds similar to 2-Amino-2-(1,1-dioxidothietan-3-yl)acetic acid exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of various Gram-negative bacteria by targeting specific enzymes involved in bacterial cell wall synthesis, such as LpxC, which is crucial for Lipid A biosynthesis .

Compound Target Activity
2-Amino-2-(1,1-dioxidothietan-3-yl)acetic acidLpxC enzymeInhibitory activity against Gram-negative bacteria

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been observed to modulate immune responses by acting on Toll-like receptors (TLRs), particularly TLR7. This modulation can lead to reduced production of pro-inflammatory cytokines in vitro .

The biological activity of 2-Amino-2-(1,1-dioxidothietan-3-yl)acetic acid is believed to stem from its ability to chelate metal ions and interact with specific biological pathways:

  • Zinc Chelation : The compound's structure allows it to chelate zinc ions effectively, which is crucial for the activity of metalloenzymes like LpxC.
  • Toll-like Receptor Modulation : By influencing TLR pathways, the compound can potentially alter immune responses and reduce inflammation.

Study on Antimicrobial Efficacy

In a recent study, researchers evaluated the antimicrobial efficacy of various derivatives of 2-Amino-2-(1,1-dioxidothietan-3-yl)acetic acid against E. coli and Pseudomonas aeruginosa. The results indicated that certain modifications to the thietan ring enhanced antibacterial potency significantly.

In Vivo Models

In vivo studies have demonstrated that administration of this compound in animal models resulted in reduced inflammation markers in tissues exposed to bacterial infections. This suggests potential therapeutic applications in treating infections where inflammation plays a critical role.

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